![molecular formula C7H12N2O B2796903 4-Methyl-5-propylisoxazol-3-amine CAS No. 1207175-25-4](/img/structure/B2796903.png)
4-Methyl-5-propylisoxazol-3-amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Methyl-5-propylisoxazol-3-amine consists of a five-membered isoxazole ring with a methyl and a propyl group attached . The molecular weight of this compound is 140.186.Chemical Reactions Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Scientific Research Applications
- Isoxazoles, including 4-Methyl-5-propylisoxazol-3-amine, have shown potential as analgesics . Researchers have explored their ability to alleviate pain, making them relevant for pain management and drug development.
- The isoxazole ring has anti-inflammatory properties, and derivatives like 4-Methyl-5-propylisoxazol-3-amine have been studied for their potential in modulating inflammatory responses . These compounds may contribute to the development of anti-inflammatory drugs.
- Some isoxazole derivatives, including 4-Methyl-5-propylisoxazol-3-amine, exhibit anticancer effects . Researchers investigate their mechanisms of action and explore their potential as novel chemotherapeutic agents.
- Isoxazoles have demonstrated antimicrobial activity against bacteria, fungi, and other pathogens . 4-Methyl-5-propylisoxazol-3-amine may be part of this group, contributing to the fight against infections.
- The isoxazole nucleus has been explored for its antiviral potential, and derivatives like 4-Methyl-5-propylisoxazol-3-amine may play a role in inhibiting viral replication . This area is crucial for combating viral diseases.
- Isoxazole compounds have been investigated as anticonvulsants, aiming to prevent or reduce seizures . 4-Methyl-5-propylisoxazol-3-amine’s role in this context warrants further study.
Analgesic Properties
Anti-Inflammatory Effects
Anticancer Activity
Antimicrobial Applications
Antiviral Properties
Anticonvulsant Effects
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This includes simplifying the design and synthetic process, streamlining and standardizing the self-assembly procedure, and broadening the horizon of potential applications .
Mechanism of Action
Target of Action
The primary targets of 4-Methyl-5-propylisoxazol-3-amine are currently unknown. Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity . .
Mode of Action
As an isoxazole derivative, it may interact with its targets in a manner similar to other isoxazole-based drugs . .
Biochemical Pathways
Isoxazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities
Result of Action
Given the diverse biological activities of isoxazole derivatives , it’s plausible that 4-Methyl-5-propylisoxazol-3-amine could have a range of effects at the molecular and cellular level.
properties
IUPAC Name |
4-methyl-5-propyl-1,2-oxazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-4-6-5(2)7(8)9-10-6/h3-4H2,1-2H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIQHRSAYFHDDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NO1)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-propylisoxazol-3-amine |
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